molecular formula C27H31ClN2O2 B12675415 (8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride CAS No. 60990-88-7

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride

Cat. No.: B12675415
CAS No.: 60990-88-7
M. Wt: 451.0 g/mol
InChI Key: DOBHRBYCXDNPFN-UHFFFAOYSA-M
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Description

(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride is a compound belonging to the class of cinchona alkaloids. This compound is known for its chiral properties and is widely used as a chiral phase transfer catalyst . It has five different chiral centers, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride typically involves the reaction of cinchonidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of different alcohol derivatives .

Mechanism of Action

The mechanism of action of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride involves its role as a chiral phase transfer catalyst. It facilitates the transfer of chiral molecules between different phases, enhancing the rate and selectivity of chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride stands out due to its specific chiral centers and its effectiveness as a chiral phase transfer catalyst. Its unique structure allows for high enantiomeric purity in the products formed, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

60990-88-7

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

(1-benzyl-6-methoxyquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29-13-11-21(20)15-26(29)27(30)23-12-14-28(17-19-7-5-4-6-8-19)25-10-9-22(31-2)16-24(23)25;/h3-10,12,14,16,20-21,26-27,30H,1,11,13,15,17-18H2,2H3;1H/q+1;/p-1

InChI Key

DOBHRBYCXDNPFN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)CC3=CC=CC=C3)C(C4CC5CCN4CC5C=C)O.[Cl-]

Origin of Product

United States

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